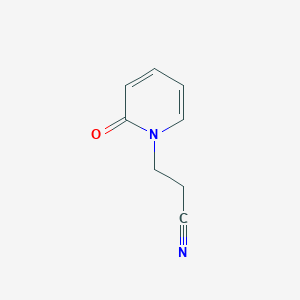
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, has been reported . These compounds were synthesized under the conditions of green chemistry without the use of solvent and catalysts . Another method involves the reaction of methyl chloroformate with a dehydrogenation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, the structure of several 1-substituted 1,2,3-triazole 4,5-diesters was found to be regioselective . The C (5) ester groups were more reactive towards reduction than the C (4) ester groups .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate showed inhibition properties against xanthine oxidase (XO) activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 4,5-dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a molecular weight of 330.13 and is a solid .Scientific Research Applications
Inhibition Properties in Xanthine Oxidase Activity
Dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and related derivatives have been synthesized using green chemistry methods, showing significant inhibition activities against xanthine oxidase (XO) enzyme. These compounds, especially (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol and dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, demonstrated promising XO enzyme inhibition, suggesting their potential in developing novel XO inhibitors (Yagiz et al., 2021).
Novel Synthesis Methodologies
A novel one-pot synthesis method for dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates has been reported. This methodology employs silica sodium carbonate as a solid base catalyst, representing a mild, convenient, and environmentally benign procedure (Karami et al., 2015).
Anti-Proliferative Activity Against Cancer Cells
Novel pyrrolidines linked to 1,2,3-triazole derivatives, including dimethyl 1-(2-(4-R-1H-1,2,3-triazol-1-yl)acetyl)-5,5-diphenylpyrrolidine-2,4-dicarboxylate, have been synthesized and evaluated for anti-proliferative activities against human prostate cancer cells. These compounds showed significant reduction in cell proliferation, with one compound exhibiting enhanced anti-proliferative potential (Ince et al., 2020).
Covalent Modification of Polyvinyl Chloride
Dimethyl-1H-triazole-4,5-dicarboxylate has been utilized to covalently modify polyvinyl chloride (PVC), creating phthalate plasticizer mimics. These covalently attached compounds pose no danger of leaching from the polymer matrix, providing a viable alternative to traditional plasticizers and mitigating health and environmental concerns (Earla & Braslau, 2014).
Supramolecular Interactions and Applications
Research on 1,2,3-triazoles, including derivatives of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, has shown their utility in supramolecular and coordination chemistry. These compounds exhibit diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry far beyond the scope of traditional click chemistry (Schulze & Schubert, 2014).
Mechanism of Action
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, also known as dimethyl 2H-triazole-4,5-dicarboxylate, is a chemical compound with the molecular formula C6H7N3O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
Triazole derivatives have been synthesized and studied for their coordination behavior
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The compound acts as an inhibitor of xanthine oxidase, thereby affecting the enzyme’s activity and influencing the metabolic pathways it regulates . Additionally, this compound has been shown to interact with other proteins and enzymes, potentially altering their functions and contributing to various biochemical processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the activity of certain signaling pathways, leading to changes in gene expression and subsequent alterations in cellular functions . These effects can have implications for cell growth, differentiation, and overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activities. For example, its binding to xanthine oxidase results in the inhibition of the enzyme’s activity, thereby affecting the oxidative metabolism of purines . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can occur over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activities and regulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels . It is important to carefully determine the appropriate dosage to achieve desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of xanthine oxidase affects the oxidative metabolism of purines, leading to changes in the levels of metabolites involved in this pathway . Additionally, this compound may influence other metabolic pathways by interacting with key enzymes and altering their activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound is an important factor in determining its biochemical effects.
Properties
IUPAC Name |
dimethyl 2H-triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5(10)3-4(6(11)13-2)8-9-7-3/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGSWPHMZXFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-94-8 | |
| Record name | 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


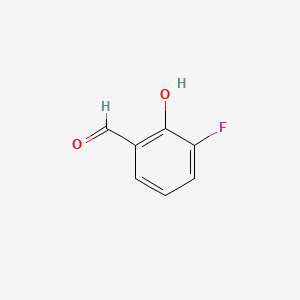

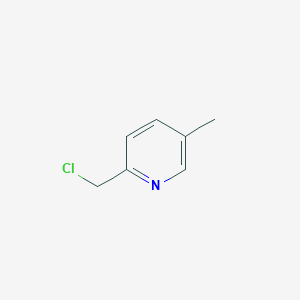
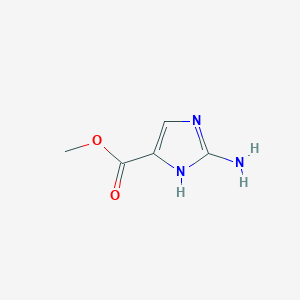

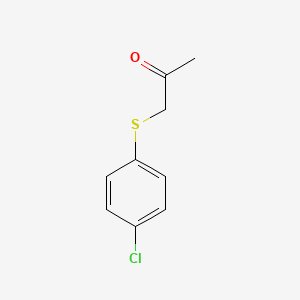
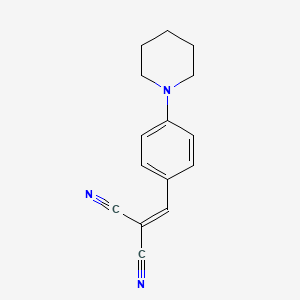
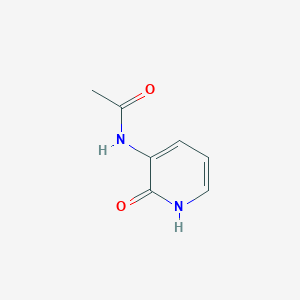
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

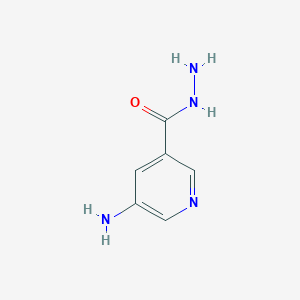
![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
